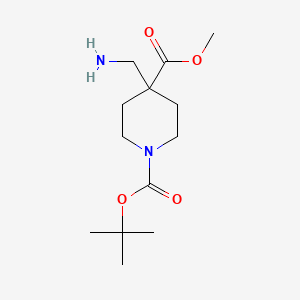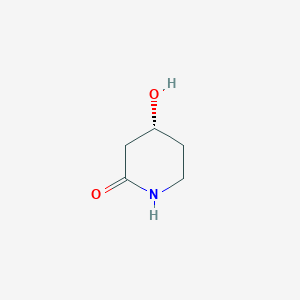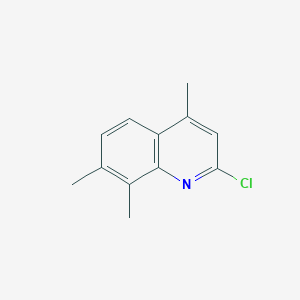
4-(4-アミノフェニル)チオモルホリン 1,1-ジオキシド
概要
説明
4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品中間体
4-(4-アミノフェニル)チオモルホリン 1,1-ジオキシド: は、様々な医薬品化合物の合成における貴重な中間体として役立ちます。その分子構造は、多くの医薬品製剤において重要な役割を果たすスルホンアミド基の導入を可能にします。 この化合物は、利尿薬、炭酸脱水酵素阻害剤、およびプロテアーゼ阻害剤の合成の一部として、特定の抗レトロウイルス療法に使用することができます .
材料科学
材料科学において、この化合物の熱安定性と反応性は、新規高分子材料の生成に適しています。 これらの材料は、高い耐熱性や特殊な電気伝導性などのユニークな特性を示す可能性があり、電子機器や航空宇宙用途の複合材料の一部として有用です .
染料および顔料の製造
4-(4-アミノフェニル)チオモルホリン 1,1-ジオキシドに存在するアミノ基は、染料や顔料の合成に関与できる官能基です。 これは、鮮やかな色と化学的安定性により繊維産業で広く使用されているアゾ染料の製造のための出発物質として機能することができます .
分析化学
この化合物は、分析化学において、様々な物質の検出のための誘導体化剤として使用できます。 他の化合物と反応して結合する能力により、クロマトグラフィー技術の検出能力を高め、複雑な混合物中の分析物の識別と定量を支援することができます .
農薬研究
農薬研究において、4-(4-アミノフェニル)チオモルホリン 1,1-ジオキシドは、新規殺虫剤または除草剤の合成の前駆体として探索することができます。 その構造的柔軟性により、害虫の特定の酵素や受容体に標的を絞ることができる化合物を生成することができ、より効果的で環境に優しい農薬の開発のための道筋を提供します .
抗菌剤
この化合物は、スルホンアミド構造を形成する可能性があり、新規抗菌剤の開発に活用できます。 スルホンアミド系化合物の研究は、その広域スペクトル抗菌活性と、耐性菌株に対抗するための新規抗生物質の継続的な必要性により、依然として重要です .
作用機序
Safety and Hazards
Handling “4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide” requires caution as it can cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing gloves, eye protection, and face protection are recommended . If skin or eye irritation occurs or persists, medical advice should be sought .
将来の方向性
As for the future directions of “4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide”, it’s difficult to predict without specific context. The compound could potentially be used in various chemical reactions or as an intermediate in the synthesis of other compounds. Its properties might also make it useful in certain industrial applications .
特性
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQZCPNIYKUNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650113 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105297-10-7 | |
| Record name | 4-(4-Aminophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)
![2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B1294127.png)
![2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)thio]-N-methylacetamide](/img/structure/B1294128.png)
![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)





